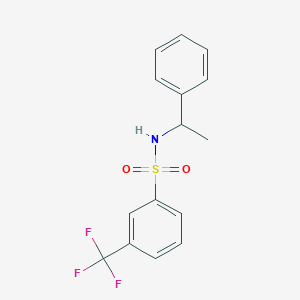

N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide, also known as NS8593, is a selective and potent modulator of small conductance calcium-activated potassium (SK) channels. SK channels are important regulators of neuronal excitability and are involved in several physiological processes, including learning and memory, pain perception, and cardiovascular function. NS8593 has shown promising results in preclinical studies as a potential therapeutic agent for various neurological and cardiovascular disorders.

Wirkmechanismus

N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide modulates SK channels by binding to a specific site on the channel protein, which increases the open probability of the channel. This leads to an increase in potassium efflux from the cell, resulting in hyperpolarization and decreased excitability of the neuron or cardiac myocyte.

Biochemical and physiological effects:

N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including an increase in neuronal excitability, neurotransmitter release, and vasodilation. It has also been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for SK channels. However, its lipophilicity and poor solubility in aqueous solutions can make it challenging to work with in certain experimental setups.

List of future directions:

1. Investigating the therapeutic potential of N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

2. Studying the effects of N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide on synaptic plasticity and learning and memory in animal models.

3. Investigating the potential of N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide as a therapeutic agent for pain management.

4. Exploring the effects of N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide on cardiovascular function and its potential as a therapeutic agent for hypertension and arrhythmias.

5. Investigating the potential of N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide as a tool for studying the role of SK channels in various physiological processes.

6. Developing novel analogs of N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide with improved solubility and pharmacokinetic properties.

7. Investigating the potential of N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide as a therapeutic agent for inflammatory disorders, such as multiple sclerosis and rheumatoid arthritis.

8. Studying the effects of N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide on oxidative stress and mitochondrial function in the brain.

9. Investigating the potential of N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide as a therapeutic agent for epilepsy and other seizure disorders.

10. Exploring the effects of N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide on the immune system and its potential as an immunomodulatory agent.

Synthesemethoden

N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 1-phenylethylamine to form N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide. The product is then purified using column chromatography to obtain pure N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and cardiovascular disorders. It has been shown to modulate SK channels in a dose-dependent manner, leading to an increase in neuronal excitability and neurotransmitter release. This makes it a promising candidate for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.

N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to have potential therapeutic applications in cardiovascular diseases, such as hypertension and arrhythmias. SK channels play a crucial role in regulating vascular tone and cardiac function, and modulating these channels with N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide has shown to have beneficial effects in preclinical studies.

Eigenschaften

Produktname |

N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide |

|---|---|

Molekularformel |

C15H14F3NO2S |

Molekulargewicht |

329.3 g/mol |

IUPAC-Name |

N-(1-phenylethyl)-3-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C15H14F3NO2S/c1-11(12-6-3-2-4-7-12)19-22(20,21)14-9-5-8-13(10-14)15(16,17)18/h2-11,19H,1H3 |

InChI-Schlüssel |

XNAHCNCPECTQLK-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Kanonische SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)

![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)

![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)

![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)